molecular formula C7H15ClS2 B14189757 1-Chloro-2,3-bis(ethylsulfanyl)propane CAS No. 923057-17-4

1-Chloro-2,3-bis(ethylsulfanyl)propane

Cat. No.: B14189757
CAS No.: 923057-17-4
M. Wt: 198.8 g/mol
InChI Key: UMOOEPPSSRIWML-UHFFFAOYSA-N
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Description

1-Chloro-2,3-bis(ethylsulfanyl)propane is an organic compound with the molecular formula C7H15ClS2 It is characterized by the presence of a chlorine atom and two ethylsulfanyl groups attached to a propane backbone

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Chloro-2,3-bis(ethylsulfanyl)propane can be synthesized through a multi-step process involving the chlorination of 2,3-bis(ethylsulfanyl)propane. The reaction typically involves the use of thionyl chloride (SOCl2) as a chlorinating agent under controlled conditions to ensure selective chlorination at the desired position .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards.

Chemical Reactions Analysis

Types of Reactions: 1-Chloro-2,3-bis(ethylsulfanyl)propane undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted by nucleophiles such as amines or thiols, leading to the formation of new compounds.

    Oxidation Reactions: The ethylsulfanyl groups can be oxidized to sulfoxides or sulfones using oxidizing agents like hydrogen peroxide (H2O2) or m-chloroperoxybenzoic acid (m-CPBA).

Common Reagents and Conditions:

    Substitution: Nucleophiles like sodium thiolate (NaSR) or amines (RNH2) under basic conditions.

    Oxidation: Oxidizing agents such as H2O2 or m-CPBA in an appropriate solvent like dichloromethane (CH2Cl2).

Major Products:

    Substitution: Products include 2,3-bis(ethylsulfanyl)propane derivatives with various functional groups replacing the chlorine atom.

    Oxidation: Products include sulfoxides and sulfones of this compound.

Scientific Research Applications

1-Chloro-2,3-bis(ethylsulfanyl)propane has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Potential use in studying enzyme interactions due to its unique structure.

    Medicine: Investigated for its potential as a building block in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 1-chloro-2,3-bis(ethylsulfanyl)propane exerts its effects depends on the specific reaction or application. In substitution reactions, the chlorine atom acts as a leaving group, allowing nucleophiles to attack the carbon center. In oxidation reactions, the ethylsulfanyl groups undergo oxidation to form sulfoxides or sulfones, altering the compound’s chemical properties .

Comparison with Similar Compounds

    1-Chloro-2,3-bis(methylsulfanyl)propane: Similar structure but with methyl groups instead of ethyl groups.

    1-Chloro-2,3-bis(phenylsulfanyl)propane: Contains phenyl groups instead of ethyl groups.

Uniqueness: 1-Chloro-2,3-bis(ethylsulfanyl)propane is unique due to the presence of ethylsulfanyl groups, which impart distinct chemical properties compared to its methyl or phenyl analogs.

Properties

CAS No.

923057-17-4

Molecular Formula

C7H15ClS2

Molecular Weight

198.8 g/mol

IUPAC Name

1-chloro-2,3-bis(ethylsulfanyl)propane

InChI

InChI=1S/C7H15ClS2/c1-3-9-6-7(5-8)10-4-2/h7H,3-6H2,1-2H3

InChI Key

UMOOEPPSSRIWML-UHFFFAOYSA-N

Canonical SMILES

CCSCC(CCl)SCC

Origin of Product

United States

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